7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
12-methyl-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-6-15-21-18-13(19(26)23(15)11-12)10-14(27-18)17(25)20-7-3-9-22-8-2-4-16(22)24/h5-6,10-11H,2-4,7-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLQUQOOJKPOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCCN4CCCC4=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the main protease (M^pro) of SARS-CoV-2. This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development.
Mode of Action
The compound acts as an irreversible inhibitor of the SARS-CoV-2 main protease. It binds to the protease, thereby preventing it from participating in the viral replication process. This inhibition disrupts the life cycle of the virus, preventing it from proliferating within the host.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Inferred from structural analysis; †Calculated based on core structure and substituents.
Substituent Effects on Physicochemical Properties
- Pyrrolidinone vs. Pyridinyl (): Replacing the 3-pyridinyl group with a 3-(2-oxopyrrolidin-1-yl)propyl chain introduces a flexible, polar moiety, which may enhance water solubility and hydrogen-bonding capacity compared to the rigid, aromatic pyridine .
- Methyl Group at Position 7: The 7-methyl group in the target compound could reduce metabolic degradation compared to non-methylated analogs, as seen in similar pyrimidine derivatives .
- Methoxypropyl vs. Pyrrolidinone-Propyl (–4): Methoxypropyl substituents (e.g., in ) are less polar than pyrrolidinone-containing chains, suggesting the target compound may exhibit better aqueous solubility but similar lipophilicity .
Implications for Bioactivity
While biological data is absent in the provided evidence, structural trends suggest:
- The pyrrolidinone group could improve binding to polar enzymatic pockets (e.g., kinase ATP-binding sites).
- The 7-methyl group might stabilize the tricyclic core against oxidative metabolism, extending half-life .
- Bulky substituents (e.g., isopropylphenyl in ) often reduce solubility but enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
